Cas no 1015999-07-1 (5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide)

5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide structure
1015999-07-1 structure
商品名:5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide
CAS番号:1015999-07-1
MF:C16H20N2O2S2
メガワット:336.472201347351
CID:5681617
PubChem ID:24645785

5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide 化学的及び物理的性質

名前と識別子

    • AKOS001422201
    • EN300-26606643
    • 1015999-07-1
    • Z141952932
    • 5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide
    • インチ: 1S/C16H20N2O2S2/c1-11-17-14-10-12(6-7-15(14)20-11)18-16(19)5-3-2-4-13-8-9-21-22-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,18,19)
    • InChIKey: KHTJFFNKLIHJFL-UHFFFAOYSA-N
    • ほほえんだ: S1C(CCS1)CCCCC(NC1C=CC2=C(C=1)N=C(C)O2)=O

計算された属性

  • せいみつぶんしりょう: 336.09662023g/mol
  • どういたいしつりょう: 336.09662023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 383
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 106Ų

5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26606643-0.25g
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide
1015999-07-1 95.0%
0.25g
$708.0 2025-03-20
Enamine
EN300-26606643-1.0g
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide
1015999-07-1 95.0%
1.0g
$770.0 2025-03-20
Enamine
EN300-26606643-5g
1015999-07-1 90%
5g
$2235.0 2023-09-13
Enamine
EN300-26606643-10g
1015999-07-1 90%
10g
$3315.0 2023-09-13
Enamine
EN300-26606643-0.05g
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide
1015999-07-1 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-26606643-2.5g
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide
1015999-07-1 95.0%
2.5g
$1509.0 2025-03-20
Enamine
EN300-26606643-1g
1015999-07-1 90%
1g
$770.0 2023-09-13
Enamine
EN300-26606643-10.0g
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide
1015999-07-1 95.0%
10.0g
$3315.0 2025-03-20
Enamine
EN300-26606643-0.1g
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide
1015999-07-1 95.0%
0.1g
$678.0 2025-03-20
Enamine
EN300-26606643-0.5g
5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide
1015999-07-1 95.0%
0.5g
$739.0 2025-03-20

5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide 関連文献

5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamideに関する追加情報

Introduction to 5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide (CAS No. 1015999-07-1)

5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1015999-07-1, represents a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of both dithiolane and benzoxazole moieties in its molecular structure suggests a rich chemical diversity that could be leveraged for developing novel therapeutic agents.

The compound's structure is characterized by a pentanamide backbone, which provides a flexible scaffold for interaction with biological targets. The 1,2-dithiolan-3-yl group is particularly noteworthy as it introduces sulfur atoms into the molecule, which are known to participate in various biochemical interactions. Sulfur-containing compounds have long been recognized for their role in enzyme inhibition and modulation of redox processes, making this moiety of significant interest in the development of bioactive molecules.

The benzoxazole ring, another key structural feature, is a well-studied pharmacophore that exhibits a wide range of biological activities. Benzoxazole derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound, particularly the 2-methyl-1,3-benzoxazol-5-yl group, further enhances its potential bioactivity by introducing additional functional sites for interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. These studies suggest that 5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide could interact with various enzymes and receptors involved in critical biological pathways. For instance, preliminary docking studies indicate that this compound may bind to enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the dithiolane moiety necessitates careful handling to ensure regioselectivity and yield optimization. Similarly, the benzoxazole ring formation requires an understanding of cyclization mechanisms and the use of appropriate catalysts or reagents. These synthetic challenges make this compound an interesting subject for synthetic chemists who are exploring new methodologies for constructing complex molecular architectures.

In terms of biological evaluation, 5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide has shown promising results in initial pharmacological assays. These assays have revealed potential activities against various disease-related targets, including inflammatory markers and cancer cell proliferation pathways. However, further studies are needed to fully elucidate its mechanism of action and to assess its safety profile.

The development of novel therapeutic agents often involves a multidisciplinary approach that integrates knowledge from chemistry, biology, and pharmacology. The case of 5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide exemplifies this integrated approach. Researchers are leveraging cutting-edge technologies such as high-throughput screening and CRISPR-based genetic engineering to identify new applications for this compound. These efforts are expected to yield valuable insights into its therapeutic potential and may lead to the discovery of new treatments for human diseases.

The regulatory landscape for pharmaceutical compounds is stringent and requires thorough characterization before they can be commercialized. For 5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yl)pentanamide to progress from laboratory research to clinical use, it must undergo rigorous testing to ensure efficacy and safety. This includes toxicological studies to assess potential side effects and pharmacokinetic studies to understand how the compound is absorbed, distributed, metabolized, and excreted by the body.

The future prospects for 5-(1,2-dithiolan-3-yl)-N-(2-methyl-1,3-benzoxazol-5-yllipentanamide are exciting given its unique structural features and preliminary biological activities. As research continues in this area, it is likely that new synthetic routes will be developed to improve accessibility and scalability of production. Additionally, collaborations between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into tangible therapeutic benefits for patients.

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